molecular formula C9H13ClN2O B3087128 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl chloride CAS No. 1171357-80-4

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl chloride

Cat. No.: B3087128
CAS No.: 1171357-80-4
M. Wt: 200.66 g/mol
InChI Key: FINHBVVXUQCUEN-UHFFFAOYSA-N
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Description

3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoyl chloride is a specialized acyl chloride derivative featuring a trimethyl-substituted pyrazole moiety attached to a propanoyl chloride backbone. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing the 3,4,5-trimethylpyrazole group into target molecules via nucleophilic acyl substitution. Its synthesis typically involves the reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂), though steric and electronic factors from the pyrazole substituents may influence reaction efficiency and byproduct formation . Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELXL playing a critical role in resolving molecular geometries .

Properties

IUPAC Name

3-(3,4,5-trimethylpyrazol-1-yl)propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c1-6-7(2)11-12(8(6)3)5-4-9(10)13/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINHBVVXUQCUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CCC(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoyl chloride is widely used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and synthetic challenges of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl chloride can be contextualized by comparing it to related acyl chlorides and heterocyclic derivatives. Below is a detailed analysis:

Reactivity with Nucleophiles

Acyl chlorides are highly reactive toward nucleophiles due to the electrophilic carbonyl carbon. However, bulky substituents near the reactive site can impede this reactivity. For example:

  • Acetyl chloride (CH₃COCl) : Exhibits rapid hydrolysis due to minimal steric hindrance.
  • 2-Furoyl chloride (C₄H₃OCOCl) : The electron-withdrawing furan ring enhances electrophilicity but conjugation slightly stabilizes the intermediate.
  • This effect is analogous to observations in , where bulky tert-butyl groups led to unexpected dimerization instead of acyl chloride formation .

Stability and Handling

Acyl chlorides are moisture-sensitive, but substituents modulate stability:

  • Simple acyl chlorides (e.g., benzoyl chloride) : Rapid hydrolysis in humid environments.
  • Bulky or electron-donating substituents : Compounds like 3,5-di-tert-butylbenzoyl chloride exhibit enhanced stability due to steric shielding of the carbonyl group.
  • This compound: The methyl groups on the pyrazole may provide moderate steric protection, though the electron-donating nature of the pyrazole ring could slightly destabilize the acyl chloride moiety.

Structural Insights

Crystallographic data for similar compounds (e.g., pyrazole-containing acyl chlorides) often rely on programs like SHELXL for refinement. For instance, the trimethylpyrazole group’s planarity and bond angles can be compared to those in 3,5-dimethyl-1H-pyrazole-1-propanoyl chloride, highlighting how methyl substitution affects molecular conformation .

Data Table: Key Properties of Comparable Acyl Chlorides

Compound Name Substituent Reactivity (Hydrolysis) Stability Steric Hindrance Notable Features
Acetyl chloride Methyl Very high Low Low Baseline reactivity
2-Furoyl chloride Furan ring Moderate Moderate Moderate Conjugation stabilizes intermediate
3,5-Di-tert-butylbenzoyl chloride tert-Butyl groups Low High High Steric shielding dominates
This compound Trimethylpyrazole Moderate-High Moderate High Balanced steric/electronic effects

Research Findings and Challenges

  • Unexpected byproducts : As demonstrated in , sterically congested substrates can undergo redox or dimerization pathways under standard SOCl₂ conditions. This underscores the need for meticulous optimization in synthesizing the target compound .

Biological Activity

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl chloride is a compound with significant potential in biological applications, particularly in medicinal chemistry. Its structure includes a pyrazole moiety, which is known for various biological activities, including anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic implications.

  • Molecular Formula : C₉H₁₃ClN₂O
  • Molecular Weight : 200.67 g/mol
  • CAS Number : 1171357-80-4
  • MDL Number : MFCD12028140
  • Hazard Classification : Irritant .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves standard organic reactions that yield derivatives with varying biological activities. The structural modifications on the pyrazole ring significantly influence its pharmacological properties. For instance, compounds with different substituents at the A-ring position exhibit varying levels of antiproliferative activity against cancer cell lines .

Antiproliferative Effects

Research indicates that compounds related to this compound display moderate to potent antiproliferative activity. For example:

  • IC₅₀ Values : A related compound (7k) exhibited IC₅₀ values between 0.076 and 0.12 μM against human cancer cell lines such as SGC-7901, A549, and HT-1080 .

This suggests that modifications in the pyrazole structure can enhance its effectiveness as an anticancer agent.

The mechanism by which these compounds exert their effects often involves the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, similar to the action of combretastatin A-4 (CA-4), a known anticancer agent. Computational studies suggest that binding occurs at the colchicine site on microtubules, indicating a potential pathway for therapeutic intervention .

Case Studies

CompoundCell LineIC₅₀ (μM)Mechanism
7kSGC-79010.076Tubulin inhibition
7kA5490.12Tubulin inhibition
CA-4Various0.016–0.035Tubulin inhibition

These results highlight the promising nature of pyrazole derivatives in cancer therapy.

Toxicology and Safety Profile

While exploring the biological activity of this compound, it is crucial to consider its safety profile. The compound is classified as an irritant; thus, appropriate safety measures should be taken during handling and experimentation .

Future Directions

The ongoing research into pyrazole derivatives indicates a growing interest in their potential applications in treating various cancers and possibly other diseases characterized by abnormal cell proliferation. Future studies should focus on:

  • In vivo Studies : Assessing the efficacy and safety in animal models.
  • Mechanistic Studies : Further elucidating the pathways involved in its biological activity.
  • Structure Optimization : Modifying the molecular structure to enhance potency and reduce toxicity.

Q & A

Basic: What are the key synthetic challenges in preparing 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl chloride, and how can they be addressed methodologically?

Answer:
The primary challenge lies in the reactivity of the acyl chloride group, which is prone to hydrolysis and side reactions. A robust method involves using thionyl chloride (SOCl₂) to convert the corresponding carboxylic acid precursor (e.g., 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid) under anhydrous conditions. Key steps include:

  • Drying reagents: Pre-dry solvents (e.g., dichloromethane) over molecular sieves.
  • Controlled temperature: Maintain 0–5°C during reaction to minimize decomposition.
  • Work-up: Remove excess SOCl₂ via rotary evaporation under reduced pressure.
    Unexpected redox side reactions (e.g., oxidative coupling) may occur if phenolic impurities are present, as observed in analogous systems .

Advanced: How can competing redox pathways during acyl chloride synthesis be systematically analyzed?

Answer:
Redox side reactions (e.g., dimerization or quinone formation) may arise when electron-rich aromatic groups (e.g., hindered phenols) are present in the precursor. To diagnose and mitigate these:

  • TLC/GC-MS monitoring: Track reaction progress and identify byproducts early.
  • Electrochemical analysis: Use cyclic voltammetry to assess redox potentials of intermediates.
  • Additive screening: Introduce radical scavengers (e.g., BHT) or adjust stoichiometry of SOCl₂.
    Evidence from similar systems shows that oxidative coupling of phenolic groups under SOCl₂ can dominate over acyl chloride formation, necessitating precursor purification .

Basic: What spectroscopic and computational methods are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Confirm substitution patterns on the pyrazole ring and acyl chloride functionality. Key shifts:
    • Pyrazole methyl groups: δ ~2.1–2.5 ppm (¹H).
    • Acyl chloride carbonyl: δ ~170–175 ppm (¹³C).
  • IR spectroscopy: Validate acyl chloride C=O stretch at ~1800 cm⁻¹.
  • Computational metrics: Use DFT calculations (e.g., B3LYP/6-31G*) to predict hydrogen bond donor/acceptors and polar surface area, as shown in physicochemical data tables .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:
Single-crystal X-ray diffraction (SCXRD) is essential for unambiguous structural assignment. Key steps:

  • Crystallization: Optimize solvent (e.g., EtOAc/hexane) to grow diffraction-quality crystals.
  • Refinement tools: Use SHELXL for small-molecule refinement, leveraging its robust handling of disorder and hydrogen bonding networks .
  • Validation: Cross-check torsion angles (e.g., pyrazole-propionyl linkage) against computational models to identify deviations caused by steric effects.

Basic: What are the stability considerations for handling and storing this compound?

Answer:

  • Moisture sensitivity: Store under inert gas (Ar/N₂) at −20°C in sealed, desiccated vials.
  • Thermal stability: Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds (typically >100°C for acyl chlorides).
  • Incompatibilities: Avoid protic solvents (e.g., alcohols) and amines to prevent nucleophilic substitution .

Advanced: How can reaction kinetics inform the design of acylation protocols with this reagent?

Answer:

  • Stopped-flow NMR: Monitor real-time acylation rates with nucleophiles (e.g., amines).
  • Activation energy calculation: Use Arrhenius plots to optimize temperature (e.g., room temp vs. reflux).
  • Solvent effects: Compare rates in polar aprotic (e.g., DMF) vs. nonpolar solvents.
    Data from analogous acryloyl chlorides suggest that electron-withdrawing groups on the pyrazole ring enhance electrophilicity, accelerating acylation .

Basic: How can impurities from incomplete chlorination be quantified and removed?

Answer:

  • HPLC-DAD: Use a C18 column (ACN/H₂O gradient) to separate unreacted carboxylic acid and acyl chloride.
  • Extractive work-up: Wash with cold NaHCO₃ to remove acidic impurities.
  • Recrystallization: Use hexane/EtOAc to isolate pure product .

Advanced: What strategies resolve contradictions in biological activity data for pyrazole-acyl chloride derivatives?

Answer:
Discrepancies in bioactivity (e.g., antimicrobial assays) may stem from hydrolysis or reactivity differences. Mitigation includes:

  • Stability profiling: Assess compound integrity in assay media via LC-MS.
  • Prodrug design: Stabilize acyl chloride via in situ activation (e.g., using Hünig’s base).
  • Structure-activity relationship (SAR): Compare substituent effects on the pyrazole ring using molecular docking .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Ventilation: Use fume hoods to avoid inhalation of HCl vapors.
  • PPE: Acid-resistant gloves (e.g., nitrile) and goggles.
  • Spill management: Neutralize with saturated NaHCO₃ solution .

Advanced: How can machine learning predict novel reactivity patterns for this acyl chloride?

Answer:

  • Dataset curation: Compile kinetic data from analogous reactions (e.g., Friedel-Crafts acylations).
  • Feature selection: Train models on electronic parameters (Hammett σ) and steric bulk (Taft constants).
  • Validation: Cross-check predictions with experimental screening (e.g., high-throughput robotics) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl chloride
Reactant of Route 2
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3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl chloride

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